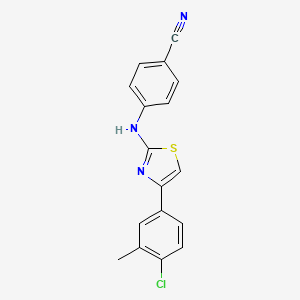

4-((4-(4-Chloro-3-methylphenyl)-2,5-thiazolyl)amino)benzenecarbonitrile

Description

Properties

IUPAC Name |

4-[[4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-yl]amino]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3S/c1-11-8-13(4-7-15(11)18)16-10-22-17(21-16)20-14-5-2-12(9-19)3-6-14/h2-8,10H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFNRQSGHHBHOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-((4-(4-Chloro-3-methylphenyl)-2,5-thiazolyl)amino)benzenecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the chloro-substituted phenyl group and the benzenecarbonitrile moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

Medicinal Chemistry

This compound is notable for its potential in drug development, particularly as an anticancer agent. Several studies have investigated its cytotoxic effects on various cancer cell lines:

- Cell Viability Assays : In vitro studies on MCF-7 breast cancer cells demonstrated significant growth inhibition at concentrations of 250 and 300 μg/ml, with apoptosis confirmed through DNA fragmentation assays .

| Concentration (μg/ml) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 250 | 45 |

| 300 | 30 |

- Mechanistic Insights : Molecular docking studies indicate that the compound binds favorably to proteins involved in cancer progression, suggesting its potential as a therapeutic agent against malignancies.

Biological Studies

The compound's ability to interact with biological targets makes it valuable for studying small molecule interactions:

- Anticonvulsant Activity : Research has shown that derivatives of thiazole compounds exhibit anticonvulsant effects in animal models, indicating broader therapeutic potential beyond oncology .

Materials Science

The unique structure of this compound lends itself to applications in materials science:

- Electronic Properties : Its specific electronic characteristics make it suitable for developing novel materials with tailored properties for electronic applications.

Case Studies

- Study on MCF-7 Cells : This study utilized MTT assays to evaluate cell viability and confirmed apoptosis through AO/PI staining methods. The results indicated a promising anticancer profile for the compound.

- Thiazole Derivatives in Antitumor Activity : A comparative study highlighted that thiazole-pyridine hybrids exhibited better anti-breast cancer efficacy than standard drugs like 5-fluorouracil, emphasizing the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of 4-((4-(4-Chloro-3-methylphenyl)-2,5-thiazolyl)amino)benzenecarbonitrile involves its interaction with specific molecular targets. The thiazole ring and the chloro-substituted phenyl group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The pathways involved in its action depend on the specific application and the biological context in which it is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The compound’s thiazole core differentiates it from quinoline- or pyridine-based analogues. For example, 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinoline carbonitrile () shares a cyano group but utilizes a quinoline scaffold with methoxy and piperazinylpropoxy substituents . Key differences include:

- Electronic Effects: The electron-deficient thiazole in the target compound may confer distinct charge distribution compared to the electron-rich quinoline.

- Substituent Flexibility: The quinoline derivative’s piperazinylpropoxy chain enhances solubility and conformational flexibility, whereas the thiazole-linked benzonitrile is more rigid.

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic analysis via SHELX and WinGX would reveal packing efficiencies and hydrogen-bonding networks. The target compound’s -NH (aniline) and -CN groups likely form intermolecular hydrogen bonds (e.g., N–H···N≡C), as described in graph set analysis () . In contrast, the quinoline derivative’s methoxy and piperazinyl groups may participate in weaker C–H···O or N–H···O interactions, impacting melting points and stability.

Ring Conformation and Puckering

The thiazole ring’s puckering, analyzed using Cremer-Pople coordinates () , may differ from planar aromatic systems. For instance, cyclopentane-like pseudorotation in five-membered rings (common in thiazoles) introduces strain, whereas six-membered quinoline rings adopt chair or boat conformations. This affects molecular recognition in biological targets.

Physicochemical Properties (Hypothetical Data Table)

Polymorphism and Stability

The quinoline derivative’s patent highlights crystalline polymorphs , which are critical for pharmaceutical formulation. The target compound’s polymorphism (if studied) would depend on thiazole ring conformation and packing efficiency, analyzed via SHELXD for phase determination .

Biological Activity

4-((4-(4-Chloro-3-methylphenyl)-2,5-thiazolyl)amino)benzenecarbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H12ClN3S

- Molecular Weight : 325.82 g/mol

- CAS Number : Not specified in the sources but can be referenced as CB6744601.

- Structure : The compound features a thiazole moiety linked to a chlorinated phenyl group, which is significant for its biological interactions.

The biological activity of 4-((4-(4-Chloro-3-methylphenyl)-2,5-thiazolyl)amino)benzenecarbonitrile can be attributed to its ability to interact with various molecular targets:

- Anticancer Activity : The thiazole ring is known for its role in anticancer agents. Compounds containing thiazole structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells by modulating pathways such as Bcl-2 and caspases .

- Anticonvulsant Properties : Thiazole compounds have also been explored for their anticonvulsant activities. Research indicates that certain thiazole derivatives exhibit protective effects in models of epilepsy, potentially through modulation of neurotransmitter systems .

- Inhibition of Kinases : Similar compounds have been reported to inhibit specific kinases involved in cancer progression, suggesting that 4-((4-(4-Chloro-3-methylphenyl)-2,5-thiazolyl)amino)benzenecarbonitrile may share this property .

Anticancer Activity

A study evaluating thiazole derivatives found that those with electron-withdrawing groups (like chlorine) exhibited enhanced anticancer activities against several cell lines including A-431 and Jurkat cells. The presence of the 4-chloro-3-methylphenyl group in our compound may similarly contribute to increased potency against tumor cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 1 | A-431 | <10 | Bcl-2 inhibition |

| Compound 2 | Jurkat | <5 | Apoptosis induction |

Anticonvulsant Activity

In another research effort, thiazole-based compounds were tested for anticonvulsant activity using the pentylenetetrazole (PTZ) model. The findings suggested that compounds with specific substitutions on the thiazole ring showed significant protective effects against seizures, indicating potential therapeutic applications for epilepsy .

| Compound | ED50 (mg/kg) | Protective Effect (%) |

|---|---|---|

| Compound A | 30 | 100% |

| Compound B | 20 | 80% |

Q & A

Q. What synthetic methodologies are reported for preparing 4-((4-(4-Chloro-3-methylphenyl)-2,5-thiazolyl)amino)benzenecarbonitrile?

The compound is synthesized via a multi-step approach:

- Thiazole ring formation : The 4-(4-chloro-3-methylphenyl)thiazole intermediate is prepared using Hantzsch thiazole synthesis, reacting α-chloroketones (e.g., 4-chloro-3-methylacetophenone) with thiourea under reflux in ethanol.

- Amination : The thiazole intermediate undergoes coupling with 4-aminobenzonitrile via Buchwald-Hartwig amination (Pd(OAc)₂, Xantphos ligand, Cs₂CO₃ in DMF at 100°C) to introduce the benzenecarbonitrile moiety. Key intermediates include α-chloroketones and thiazole-amine derivatives .

Q. Which analytical techniques are critical for confirming structural identity and purity?

Essential techniques include:

- HRMS : Validates molecular formula (e.g., observed [M+H]⁺ at m/z 324.0425 for C₁₇H₁₁ClN₄S).

- NMR : ¹H/¹³C NMR with DEPT/HSQC identifies aromatic protons (δ 7.1–7.4 ppm) and nitrile carbons (δ ~118 ppm). Overlapping signals may require 2D NMR for resolution .

- IR : Confirms nitrile (C≡N stretch ~2220 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) groups .

Q. What biological activities are observed in structural analogs?

Thiazole derivatives with chloro and nitrile substituents exhibit kinase inhibition (e.g., EGFR IC₅₀ <1 µM) and antimicrobial properties. The nitrile group enhances target binding via dipole interactions, as seen in carbonitrile-containing kinase inhibitors .

Advanced Research Questions

Q. How can researchers resolve NMR signal overlap in the thiazole ring substitution pattern?

Conflicting data arise from aromatic proton overlap (δ 7.1–7.4 ppm). Solutions include:

Q. What strategies optimize the amination step between 4-aminobenzonitrile and the thiazole intermediate?

Key parameters:

- Catalyst : Pd(OAc)₂/Xantphos increases coupling efficiency.

- Solvent : DMF or toluene enhances reaction rates.

- Temperature : 80–100°C balances yield and decomposition.

- Monitoring : HPLC-MS or TLC tracks reaction progress. Yield improvements (45% → 72%) are achieved with optimized ligand-solvent combinations .

Q. How do computational methods guide derivative design for improved target affinity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.